molecular formula C8H7ClO5S B1338609 Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate CAS No. 60638-81-5

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Cat. No. B1338609
CAS RN: 60638-81-5
M. Wt: 250.66 g/mol
InChI Key: JCUQSWVHGVRETC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of chlorosulfonyl derivatives . For instance, sildenafil was prepared by reacting a cyclized compound with chlorosulfonic acid to produce a sulfonyl chloride derivative, which was then converted to the corresponding sulfonamide .


Chemical Reactions Analysis

The chemical reactions involving chlorosulfonyl compounds can be complex and require relatively inert solvents due to the electrophilicity of these compounds .

Scientific Research Applications

Efficient Synthesis Techniques

A significant application involves the Continuous-Flow Diazotization for the Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate , highlighting an expeditious process for its synthesis. This method is notable for decreasing side reactions such as hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential to inhibit parallel side reactions in a flow reactor, thus enhancing the efficiency and yield of the synthesis process (Yu et al., 2016).

Environmental Impact and Degradation

Research has also focused on the Environmental Impact of Parabens , including methyl 5-(chlorosulfonyl)-2-hydroxybenzoate derivatives. Studies have shown that parabens, acting as preservatives in various consumer products, may pose risks as emerging contaminants in aquatic environments. Their ubiquity in surface water and sediments, despite treatments that eliminate them from wastewater, underscores the need for ongoing assessment of their environmental fate and behavior (Haman et al., 2015).

Analytical and Detection Methods

Another application includes the development of Analytical Methods for Detecting Environmental Phenols in human milk, showcasing a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system. This method measures concentrations of parabens and other environmental phenols, providing insights into human exposure and potential health risks associated with these compounds (Ye et al., 2008).

Synthesis of Derivatives and Antimicrobial Activity

The Synthesis of Bifunctional Sulfonamide-Amide Derivatives has been reported, highlighting the antimicrobial potential of these compounds. This synthesis involves amide coupling followed by reaction with chlorosulfonic acid, demonstrating significant in vitro antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Advanced Materials and Sensors

Research on Fluorescent Sensors for Metal Detection showcases the synthesis of a new o-aminophenol-based fluorogenic chemosensor, exhibiting high selectivity and sensitivity towards Al3+ ions. This application is particularly noteworthy for its potential in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, demonstrating the broad applicability of methyl 5-(chlorosulfonyl)-2-hydroxybenzoate derivatives in developing advanced materials and sensors (Ye et al., 2014).

Safety And Hazards

“Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate” may pose similar hazards to other chlorosulfonyl compounds. For instance, “Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate” is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQSWVHGVRETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503317
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

CAS RN

60638-81-5
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfurochloridic acid (38.3 g, 329 mmol) at 0° C. was added to methyl 2-hydroxybenzoate (10 g, 65.7 mmol) in small portions and the mixture was then stirred at 0° C. for 1 h. The mixture was added dropwise to 10 ml ice-water with stirring and stirring continued for an additional 0.5 h. The ensuing white crystals were collected by filtration, washed three times with water, and then dried to yield the title compound. 12 g.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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